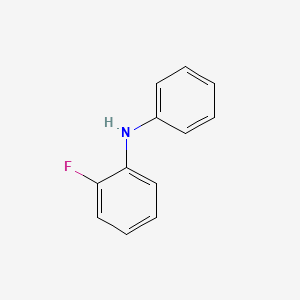

2-fluoro-N-phenylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEVTYCKTNNHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379045 | |

| Record name | 2-Fluorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-20-1 | |

| Record name | 2-Fluorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 2 Fluoro N Phenylaniline and Analogues

Direct Synthesis Approaches to 2-fluoro-N-phenylaniline

The direct formation of the C-N bond between an aniline (B41778) and a fluorinated aryl partner is a primary strategy for synthesizing this compound. Catalytic systems, particularly those involving copper, have been explored for this transformation.

Research has demonstrated the synthesis of this compound via a copper-catalyzed N-arylation of aniline. doi.org One specific method employs a Cu(BF₄)₂/Activated Carbon (AC) catalyst. This heterogeneous catalyst is prepared by the ultrasonic and rotary evaporation treatment of aqueous Cu(BF₄)₂ with activated carbon in methanol (B129727). nih.govacs.org The resulting air-stable Cu(II)-catalyst facilitates the Chan-Lam coupling reaction between an amine and an aryl boronic acid. nih.gov In a documented procedure, this compound was prepared from aniline and a corresponding phenylboronic acid derivative in the presence of this catalyst system. doi.orgacs.org The reaction involves mixing the aniline, the Cu(BF₄)₂/AC catalyst, molecular sieves, and the substituted phenylboronic acid in methanol, followed by the addition of di-tert-butyl peroxide. acs.org Another study mentions the use of this compound as a substrate for subsequent iron-catalyzed tandem intramolecular C-F amination, highlighting its role as a stable intermediate for more complex heterocyclic structures. arabjchem.org

Table 1: Copper-Catalyzed Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Cu(BF₄)₂/AC (10 mol%) | doi.orgacs.org |

| Reactants | Aniline, Phenylboronic Acid | doi.orgacs.org |

| Solvent | Methanol | acs.org |

| Oxidant | di-tert-butyl peroxide | acs.org |

| Other | 3 Å Molecular Sieves | acs.org |

| Temperature | Room Temperature | acs.org |

| Time | 12 hours | acs.org |

The efficiency of the direct synthesis of this compound is highly dependent on the reaction conditions. In the Cu(BF₄)₂/AC catalyzed system, a yield of 24% for this compound was reported. doi.org Optimization studies on the broader synthesis of N-phenylanilines using this catalytic system revealed that the choice of solvent and base is critical. acs.org While various solvents were tested, methanol was found to be preferable. acs.org The base also plays a significant role, with the organic base tetramethylethylenediamine (TMEDA) proving to be a superior choice for Chan-Lam amination compared to inorganic bases like K₂CO₃ or stronger organic bases like DBU. nih.govacs.org However, specific optimization data for enhancing the 24% yield of this compound is not extensively detailed. doi.org Further research into ligand choice, catalyst loading, and temperature could potentially improve the yield of this specific transformation.

Strategies for the Preparation of Related N-Phenylanilines and Fluorinated Anilines

Broader synthetic strategies for producing N-phenylanilines and other fluorinated anilines provide a contextual framework and alternative pathways to compounds structurally related to this compound. These methods include palladium-catalyzed aminations, oxidative C-H aminations, and various fluorination techniques.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides is a powerful tool for creating aryl amines with high functional group tolerance, often replacing harsher traditional methods like the Ullmann condensation. wikipedia.org

The versatility of this reaction is demonstrated by the variety of catalyst systems developed. Different generations of phosphine (B1218219) ligands have expanded the reaction's scope to include a wide array of aryl coupling partners and amines. wikipedia.org Bulky, electron-rich phosphine ligands are particularly effective. For instance, the combination of a palladium precursor like Pd(OAc)₂ or [Pd(π-cinnamyl)Cl]₂ with sterically hindered dialkylbiaryl phosphine ligands (e.g., SPhos) or ferrocene-based ligands allows for the coupling of even challenging substrates like aryl chlorides. wikipedia.orgkit.edu

Table 2: Representative Buchwald-Hartwig Reaction Conditions

| Component | Example | Function | Source |

|---|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of Pd(0) | kit.edu |

| Ligand | SPhos, other bulky phosphines | Stabilizes Pd, facilitates catalytic cycle | wikipedia.orgkit.edu |

| Base | KOtBu, NaOtBu, Cs₂CO₃ | Amine deprotonation, halide abstraction | wikipedia.orgkit.edu |

| Substrates | Aryl Halide/Triflate + Amine | Coupling Partners | wikipedia.org |

| Solvent | Toluene, Dioxane | Reaction Medium | kit.edu |

The reaction is not only used for intermolecular couplings but also for intramolecular C-H amination to synthesize heterocyclic compounds. arabjchem.org This methodology provides a reliable and broadly applicable route to substituted N-phenylanilines.

An alternative, transition-metal-free approach for C-N bond formation is the Oxidative Nucleophilic Aromatic Substitution of Hydrogen (ONSH). This method facilitates the direct amination of electron-deficient arenes, such as nitroarenes, with anilines. semanticscholar.org In this process, a C-H bond on the nitro-activated ring is directly substituted by the amine nucleophile. semanticscholar.org

The reaction is typically mediated by a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), in a solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org A key feature of some ONSH reactions is that they can be performed open to the air, with molecular oxygen acting as the terminal oxidant to regenerate aromaticity in the final step. semanticscholar.org This strategy has been successfully applied to the reaction of nitrobenzenes bearing electron-withdrawing groups with lithium salts of arylamines, affording N-aryl-2-nitroanilines, which are precursors to the target N-phenylaniline derivatives after reduction of the nitro group. semanticscholar.org

The synthesis of fluorinated anilines can also be achieved by introducing a fluorine atom onto a pre-existing aromatic amine or by modifying a pre-fluorinated aromatic ring. A classic approach involves the treatment of aromatic azides with anhydrous hydrogen fluoride (B91410), which results in the formation of fluorinated anilines. nih.gov

More contemporary methods include the use of electrophilic fluorinating reagents like Selectfluor®. For example, the α-fluorination of a phenylalanine derivative has been achieved using Selectfluor in the presence of a copper catalyst. nih.gov Furthermore, copper-catalyzed three-component reactions can achieve the aminofluorination of alkenes, providing a direct route to β-fluoroalkylamines. nih.gov In these reactions, an innovative copper-catalyzed electrophilic amination using O-benzoylhydroxylamines as amine precursors is combined with a fluoride source like Et₃N•3HF. nih.gov The development of radiolabeled fluorinated compounds, often for PET imaging, has also driven innovation, such as the copper-mediated ¹⁸F-fluorination of iodonium (B1229267) salt precursors to produce tracers like L-2-[¹⁸F]fluoro-alpha-methylphenylalanine. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations

The synthesis of diarylamines, including this compound and its analogues, has evolved significantly beyond traditional methods. Modern research focuses on developing novel catalytic systems and embracing green chemistry principles to enhance efficiency, reduce environmental impact, and broaden substrate scope. These advancements prioritize milder reaction conditions, catalyst recyclability, atom economy, and the use of sustainable materials.

Novel Catalytic Approaches

Recent innovations in catalysis have provided powerful tools for the construction of the C–N bond in diarylamines. These methods often offer superior yields, functional group tolerance, and milder conditions compared to classical approaches like the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become a cornerstone of modern C–N cross-coupling. rsc.org Continuous development has led to highly active and versatile catalytic systems. Key advancements include:

Advanced Ligands: The development of sterically demanding and electron-rich ancillary ligands, such as dialkylbiaryl phosphines (e.g., XPhos) and N-heterocyclic carbenes (NHCs), has been crucial. researchgate.net These ligands facilitate the key steps of the catalytic cycle, enabling the coupling of less reactive aryl chlorides and allowing reactions to proceed at or below ambient temperatures. researchgate.netorganic-chemistry.org

Heterogeneous Catalysis: To address the cost and potential product contamination associated with homogeneous palladium catalysts, heterogeneous versions have been developed. Using commercially available palladium on carbon (Pd/C) as a catalyst offers a waste-minimized approach, particularly when adapted for continuous flow processes. rsc.orgrsc.org

Copper-Catalyzed Ullmann-Type Reactions: While the traditional Ullmann reaction requires harsh conditions, modern modifications have transformed it into a more practical and greener method. chemicalpapers.com

Ligand-Assisted Coupling: The use of specific ligands, such as N,N'-dibenzyloxalamide (DBO), can significantly promote copper-catalyzed N-arylation, allowing for lower catalyst loadings and milder temperatures (80–100 °C) for aryl bromides and iodides. acs.org

Alternative Coupling Partners: A novel copper-catalyzed route involves the cross-coupling of nitroarenes with aryl boronic acids. chemistryviews.orgrsc.org This method is advantageous as it uses readily available nitroarenes as starting materials, bypassing the need to first synthesize the corresponding aniline. rsc.org

Gold-Palladium Bimetallic Nanoparticle Catalysis: A highly innovative and environmentally benign route is the synthesis of diarylamines through acceptorless dehydrogenative aromatization. nih.govsemanticscholar.org

Mechanism: This process utilizes a supported gold-palladium alloy nanoparticle catalyst (Au–Pd/TiO₂) to couple anilines with cyclohexanones or cyclohexylamines. nih.govsemanticscholar.org The reaction proceeds without the need for an external oxidant (acceptorless), generating molecular hydrogen as the only major byproduct. semanticscholar.org

Advantages: This heterogeneous catalytic system is reusable and can be applied to synthesize a wide range of structurally diverse symmetrical and unsymmetrical diarylamines from various starting materials, including nitrobenzenes and cyclohexanols. nih.gov

Other Novel Methods:

Electro-oxidative Coupling: An external oxidant-free method for C–H/N–H cross-coupling has been developed using electrochemistry. d-nb.info This highly atom-economical approach allows for the synthesis of triarylamine derivatives from electron-rich arenes and diarylamines with high regioselectivity. d-nb.info

Transition-Metal-Free Synthesis: For certain substrates, transition-metal-free pathways are viable. A desulfinylative Smiles rearrangement can produce highly sterically hindered diarylamines from sulfinamides under mild conditions, a transformation not achievable via traditional SNAr chemistry. acs.org

Table 1: Comparison of Novel Catalytic Systems for Diarylamine Synthesis This is an interactive table. Click on the headers to sort the data.

| Catalytic System | Catalyst/Ligand | Substrates | Key Advantages | Citations |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd complexes with phosphine or NHC ligands | Aryl halides/pseudohalides + Amines | High efficiency, broad scope, mild conditions, tolerates various functional groups. | rsc.orgresearchgate.netorganic-chemistry.org |

| Modified Ullmann Reaction | CuI with ligands like DBO or in ligand-free systems | Aryl halides + Amines; Nitroarenes + Aryl boronic acids | Uses cheaper copper catalyst, milder conditions than classic Ullmann, avoids pre-functionalized anilines. | acs.orgchemistryviews.orgnih.gov |

| Dehydrogenative Aromatization | Au–Pd/TiO₂ nanoparticles | Anilines + Cyclohexanones; Cyclohexylamines | Heterogeneous, reusable catalyst; high atom economy; no halide waste; H₂ is the byproduct. | nih.govsemanticscholar.org |

| Electro-oxidative Coupling | Catalyst- and oxidant-free | Electron-rich arenes + Diarylamines | Highly atom-economical, avoids chemical oxidants, high regioselectivity. | d-nb.info |

| Desulfinylative Rearrangement | Transition-metal-free | Sulfinamides | Access to sterically hindered products, mild conditions, avoids transition metals. | acs.org |

Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and related diarylamines. The focus is on minimizing waste, reducing energy consumption, and using less hazardous substances.

Sustainable Solvents and Conditions:

Aqueous and Green Solvents: There is a significant push to replace traditional organic solvents. Copper-catalyzed Ullmann-type couplings have been successfully performed in water, which is an abundant, cheap, and environmentally benign medium. sioc-journal.cn Another green strategy involves using a biphasic azeotropic mixture of cyclopentyl methyl ether (CPME)—a solvent derived from petrochemical waste—and water. rsc.orgrsc.org This system allows for easy separation and recovery of the catalyst and solvent for reuse. rsc.orgrsc.org Deep Eutectic Solvents (DESs) have also emerged as eco-friendly and recyclable reaction media for Ullmann C-N couplings. researchgate.net

Catalyst Recyclability and Waste Minimization:

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from the reactants into the final product are preferred. Oxidative C-H/N-H cross-coupling and acceptorless dehydrogenative coupling are prime examples of atom-economical reactions, as they avoid the pre-functionalization of substrates and the generation of stoichiometric byproducts like metal halides. nih.govd-nb.info

Table 2: Green Chemistry Improvements in Diaryl-amine Synthesis This is an interactive table. Click on the headers to sort the data.

| Green Chemistry Principle | Traditional Method (e.g., Classic Ullmann) | Novel/Green Approach | Benefit | Citations |

|---|---|---|---|---|

| Safer Solvents | High-boiling polar solvents (e.g., DMF, NMP) | Water; Cyclopentyl Methyl Ether (CPME)/Water; Deep Eutectic Solvents (DESs) | Reduced toxicity, improved safety, biodegradability, solvent recycling. | rsc.orgrsc.orgsioc-journal.cnresearchgate.net |

| Catalyst Use | Stoichiometric or high-loading copper powder (homogeneous) | Low-loading, recyclable heterogeneous catalysts (e.g., Pd/C, Au-Pd/TiO₂) | Catalyst can be recovered and reused, minimizing metal waste and cost. | rsc.orgnih.govrsc.org |

| Atom Economy | Use of pre-halogenated arenes, generating metal halide waste | C-H activation; Acceptorless dehydrogenative coupling | Avoids pre-functionalization steps and stoichiometric inorganic waste. | nih.govsemanticscholar.orgd-nb.info |

| Energy Efficiency | High temperatures (150-210 °C) | Lower reaction temperatures with advanced catalysts; Microwave/Ultrasound irradiation | Reduced energy consumption, shorter reaction times. | researchgate.netchemicalpapers.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-fluoro-N-phenylaniline in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive map of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic protons and the amine proton are observed.

The aromatic region of the spectrum is complex due to the presence of two distinct phenyl rings and spin-spin coupling between adjacent protons and through the fluorine atom. The signals generally appear between δ 6.7 and 7.4 ppm. The N-H proton typically presents as a broad singlet, the chemical shift of which can be variable depending on concentration and solvent. One study identified a broad singlet for the NH proton at 5.76 ppm. spectrabase.com

The protons on the fluorine-bearing ring are influenced by the high electronegativity of the fluorine atom, which affects their chemical shifts. researchgate.net Similarly, the protons on the non-fluorinated phenyl ring are influenced by the electron-donating amino group. bohrium.com The interpretation of the complex multiplets in the aromatic region is greatly aided by the coupling constants (J-values) and, more definitively, by two-dimensional NMR techniques.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.31 – 7.24 | m (multiplet) | 3H | Aromatic Protons |

| 7.09 | dd (doublet of doublets) | 2H | Aromatic Protons |

| 7.07 – 6.92 | m (multiplet) | 3H | Aromatic Protons |

| 6.86 – 6.75 | m (multiplet) | 1H | Aromatic Protons |

| 5.76 | br s (broad singlet) | 1H | N-H Proton |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. spectrabase.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected in a proton-decoupled spectrum, corresponding to the twelve carbon atoms of the two phenyl rings. The chemical shifts are influenced by the nature of the substituents (fluorine and the amino group).

The carbon atom directly bonded to the fluorine (C-F) exhibits a large downfield shift and shows a characteristic large one-bond coupling constant (¹JCF) in a non-decoupled or fluorine-coupled spectrum. The carbon attached to the nitrogen atom (C-N) is also shifted. Experimental data shows a series of signals in the aromatic region, typically between 115 and 153 ppm. spectrabase.com The carbon bonded to fluorine (C2) is expected to have the largest chemical shift due to the deshielding effect of the fluorine atom. vscht.cz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.8 | Aromatic C-F |

| 141.9 | Aromatic C-N |

| 131.6 | Aromatic C-N |

| 129.2 | Aromatic C-H |

| 124.1 | Aromatic C-H |

| 121.7 | Aromatic C-H |

| 120.4 | Aromatic C-H |

| 118.6 | Aromatic C-H |

| 117.1 | Aromatic C-H |

| 115.3 | Aromatic C-H |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. spectrabase.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for structural analysis. The chemical shift range for organofluorine compounds is extensive, typically spanning from -50 to -220 ppm relative to a CFCl₃ standard. ucsb.edu

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for aromatic fluorides (Ar-F) typically falls within the range of +80 to +170 ppm upfield of the reference. The precise shift is influenced by the electronic effects of the N-phenylamino substituent. In the proton-coupled ¹⁹F spectrum, this signal would be split into a multiplet due to coupling with the ortho, meta, and para protons on the fluorinated ring. These ¹⁹F-¹H coupling constants provide valuable structural information.

While 1D NMR spectra provide essential data, unambiguous assignment of all signals, particularly in the crowded aromatic regions, requires two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum of this compound would reveal which protons are adjacent to each other within each of the two separate aromatic rings, allowing for the mapping of their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the ¹³C signals of protonated carbons by linking them to their already-assigned proton resonances.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule. The two methods are complementary; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa.

The vibrational spectrum of this compound is characterized by absorptions corresponding to its key structural features: the secondary amine (N-H), the aromatic rings (C-H and C=C), the carbon-nitrogen (C-N) bond, and the carbon-fluorine (C-F) bond.

N-H Stretch: A characteristic medium-to-weak absorption for the N-H stretching vibration of the secondary amine is expected in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as multiple weak-to-medium bands just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). ucsb.edu

Aromatic C=C Stretch: The skeletal vibrations of the aromatic rings result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aromatic amines gives rise to a strong band typically found in the 1250-1350 cm⁻¹ region.

C-F Stretch: The C-F stretching vibration produces a very strong absorption in the FT-IR spectrum, typically in the 1000-1300 cm⁻¹ region. This strong band is often a prominent feature in the spectra of fluoroaromatic compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |

| C-F Stretch (Aromatic) | 1000 - 1300 | Strong |

Table 3: Expected Characteristic Vibrational Frequencies for this compound.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound facilitates various intermolecular interactions that are crucial in determining its physical and chemical properties in the condensed phase. The primary interaction is the hydrogen bond, which can occur between the amine hydrogen (N-H) and the electronegative fluorine atom of an adjacent molecule (N-H···F). The strength of this interaction is influenced by the partial positive charge on the hydrogen and the partial negative charge on the fluorine, creating a directional electrostatic attraction. youtube.com

The interplay between the N-H···F hydrogen bonds and π-π stacking dictates the supramolecular assembly of this compound molecules in the solid state. nih.govnih.gov The presence of the fluorine atom can modulate the electronic distribution within the aniline (B41778) ring, potentially influencing the strength and geometry of these intermolecular forces compared to unsubstituted N-phenylaniline. ucla.edunih.gov Theoretical studies on similar fluorinated compounds have shown that fluorine can act as a weak hydrogen bond acceptor, and the strength of this bond can be influenced by electronic effects from other substituents on the aromatic rings. ucla.edunih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Optical Activity Analysis

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the molecule's chromophores—the phenyl rings and the aniline functional group. shu.ac.uk When the molecule absorbs light in the UV-visible range, electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The most significant electronic transitions for this compound are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic systems. libretexts.org These transitions are typically responsible for strong absorption bands in the UV region. Additionally, n → π* transitions can occur, involving the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the aromatic ring. youtube.com These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The absorption spectrum of a related compound, 2-fluoro-N,N-diphenylbenzamide, shows prominent peaks at 240 nm and 273 nm, which are characteristic of the electronic transitions within the aromatic framework. researchgate.net It is expected that this compound would exhibit a similar absorption profile, with specific wavelengths and molar absorptivities dependent on the solvent environment. Solvent polarity can influence the energy of these transitions; for instance, n → π* transitions often experience a blue shift (to shorter wavelengths) in polar solvents. shu.ac.uk

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Mass Spectrometry (HRMS) provides the capability to determine the elemental composition of this compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov This technique is invaluable for unambiguous formula confirmation. For this compound (C₁₂H₁₀FN), the expected exact mass would be calculated and compared against the measured value to confirm its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate the compound from a mixture and subsequently identify it based on its mass spectrum. The gas chromatograph separates volatile compounds, and as this compound elutes from the column, it enters the mass spectrometer. d-nb.info

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which generates a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. For secondary aromatic amines like this compound, characteristic fragmentation includes alpha-cleavage adjacent to the nitrogen atom and cleavage of the aromatic rings. libretexts.orgmiamioh.edu The molecular ion peak is expected to be an odd number due to the presence of a single nitrogen atom. libretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.22 g/mol |

| Predicted M⁺ Peak (m/z) | 187 |

| Common Fragmentation Pathways | Loss of H atom, cleavage of C-N bond, fragmentation of phenyl rings |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

Crystal Structure Determination and Unit Cell Parameters

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of 2-methoxy-5-phenylaniline has been determined. core.ac.uk

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to determine the unit cell, which is the basic repeating structural unit of the crystal. Key parameters of the unit cell include the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The arrangement of molecules within the unit cell defines the crystal system and space group. mdpi.comresearchgate.net

For a related compound, 2-methoxy-5-phenylaniline, the crystallographic data reveals an orthorhombic system with the space group P2₁2₁2₁. core.ac.uk This indicates a specific set of symmetry operations that describe the arrangement of molecules in the crystal.

Table 2: Illustrative Crystal Data for a Related Compound (2-methoxy-5-phenylaniline)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | core.ac.uk |

| Space Group | P2₁2₁2₁ | core.ac.uk |

| a (Å) | 5.9900 | core.ac.uk |

| b (Å) | 20.4873 | core.ac.uk |

| c (Å) | 26.3727 | core.ac.uk |

| Z (Molecules per unit cell) | 12 | core.ac.uk |

Note: This data is for a structurally similar compound and serves as an example of the type of information obtained from XRD analysis.

Intermolecular Packing and Hydrogen Bonding Networks

The data obtained from XRD is crucial for analyzing how molecules pack together in the crystal lattice and for characterizing the network of intermolecular forces. figshare.comnih.gov The precise bond distances and angles from the crystal structure allow for the detailed identification of hydrogen bonds and other interactions. nih.gov

In the case of 2-methoxy-5-phenylaniline, the analysis shows that molecules are joined into dimers through hydrogen bonds at room temperature. core.ac.uk At lower temperatures, these molecules form columns that extend along one of the crystal axes. This demonstrates how hydrogen bonding can create specific, ordered supramolecular architectures. It is highly probable that this compound would also exhibit well-defined hydrogen bonding networks, likely involving the N-H group as a donor and the fluorine atom or the π-system of an adjacent phenyl ring as an acceptor, leading to the formation of chains, dimers, or more complex three-dimensional structures. core.ac.uk

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-fluoro-N,N-diphenylbenzamide |

| N-phenylaniline |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's geometric and electronic properties. For aromatic amines and their derivatives, DFT methods have been successfully employed to understand their structure, reactivity, and spectroscopic behavior.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The process of geometry optimization systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

For molecules related to 2-fluoro-N-phenylaniline, such as other fluoroaniline (B8554772) isomers, DFT studies have been used to predict their geometrical parameters. These calculations typically show good agreement with experimental data where available. The introduction of a fluorine atom onto the aniline (B41778) ring is expected to induce subtle but significant changes in the local geometry compared to N-phenylaniline. The C-F bond length and the adjacent C-C bond lengths will be influenced by the high electronegativity of the fluorine atom. Furthermore, the dihedral angle between the two phenyl rings is a critical parameter in conformational analysis, dictating the extent of steric hindrance and electronic communication between the rings. Computational studies on similar non-planar molecules, like N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, have shown how DFT can elucidate the dihedral angles between aromatic rings, which in that case was found to be 52.1(2)°. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Fluoroaniline Isomers (DFT/HF) Note: This table presents data for related isomers to illustrate typical computational outputs, not for this compound itself.

| Parameter | 5-nitro-2-fluoroaniline | 2-nitro-5-fluoroaniline |

| C-N Bond Length (Å) | Varies | Varies |

| C-F Bond Length (Å) | Varies | Varies |

| Dihedral Angle (°) | Varies | Varies |

Data sourced from studies on fluoroaniline isomers and presented for illustrative purposes. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. wuxibiology.comossila.com

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Related Compounds (DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 5-nitro-2-fluoroaniline | Varies | Varies | 3.874 |

| 2-nitro-5-fluoroaniline | Varies | Varies | 3.979 |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | Varies | Varies | 5.406 |

Data sourced from computational studies on related aniline derivatives. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group and the fluorine atom, owing to their lone pairs of electrons and high electronegativity. These sites would be the most likely points for electrophilic interaction. The hydrogen atom of the N-H group would likely exhibit a positive potential, making it a potential hydrogen bond donor site. The aromatic rings would display a more complex potential landscape, with the π-electron clouds generally showing negative potential above and below the plane of the rings. Such analyses are crucial for understanding intermolecular interactions. acs.org

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For fluorine-containing compounds, 19F NMR shifts can also be calculated. These predictions are valuable for assigning peaks in experimental spectra and can help in structure elucidation. nih.govnih.gov

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations can compute these vibrational frequencies, aiding in the assignment of complex experimental spectra. For instance, studies on related molecules like 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide have successfully used DFT to analyze their FT-IR and FT-Raman spectra. esisresearch.org

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. This involves calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO gap.

Nonlinear Optical (NLO) Property Prediction and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as optical switching and frequency conversion. The NLO response of a molecule is determined by its hyperpolarizability (β). Molecules with large hyperpolarizability values often possess a significant charge transfer character, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system.

Computational methods, particularly DFT, can be used to calculate the first static hyperpolarizability (β) of a molecule. For a molecule like this compound, the presence of the amino group (electron-donating) and the phenyl rings could give rise to NLO properties. Theoretical studies on fluorophenylpyridines, for example, have investigated their NLO properties by calculating parameters like dipole moment (μ), polarizability (α), and hyperpolarizability (β). researchgate.net While these studies found low NLO activity for fluorophenylpyridines, the specific arrangement in this compound could lead to different results. A computational investigation would be necessary to quantify its NLO potential.

Molecular Modeling and Docking Studies (e.g., for ligand-receptor interactions, if applicable to related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery and design for understanding how a small molecule might interact with a biological target.

While specific docking studies on this compound may not be widely reported, research on related fluoroaniline derivatives has demonstrated their potential as scaffolds for biologically active compounds. For example, derivatives of fluoroaniline have been synthesized and subjected to molecular docking studies against targets like the B-raf protein, which is implicated in melanoma. researchgate.net In another study, isomers like 5-nitro-2-fluoroaniline were docked with inducible Nitric Oxide Synthase (iNOS), showing potential inhibitory activity. researchgate.net These studies suggest that the this compound scaffold could be a valuable starting point for designing ligands that target specific protein binding sites, with the fluorine atom potentially forming key interactions within the receptor pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in medicinal chemistry and toxicology for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound and its immediate fluorinated analogues are not extensively documented in publicly available research, broader studies on fluorinated diphenylamine (B1679370) derivatives provide valuable insights into the structural features influencing their biological activities. These studies often explore activities such as anticancer and antimicrobial effects.

The fundamental principle of QSAR is to correlate physicochemical or structural features of molecules, known as descriptors, with their observed biological response. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By developing a statistically significant mathematical model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent or less toxic molecules.

Detailed Research Findings from Analogous Fluorinated Systems

Research on broader classes of fluorinated diphenylamine derivatives has demonstrated the utility of QSAR in understanding their structure-activity profiles. For example, studies on fluorinated diphenylamine chalcone (B49325) derivatives have explored their potential as antimalarial and anticancer agents. While not a direct QSAR study on this compound itself, the findings from such research are instructive.

In one such study, a series of novel diphenylamine fluorinated chalcone derivatives were synthesized and evaluated for their biological activities. Although a formal QSAR model was not the primary focus, the structure-activity relationship discussion highlighted the importance of the position and nature of substituents on the aromatic rings. For instance, the presence and location of fluorine atoms, in conjunction with other functional groups like methoxy (B1213986) substituents, were found to significantly influence the cytotoxic effects against cancer cell lines.

To illustrate the principles of QSAR, a hypothetical data set for a series of fluorinated N-phenylaniline analogues could be constructed, linking structural descriptors to a hypothetical biological activity (e.g., inhibitory concentration, IC50).

Hypothetical Data for QSAR Modeling of Fluorinated N-phenylaniline Analogues

| Compound | R1-substitution | R2-substitution | LogP | Dipole Moment (Debye) | IC50 (µM) |

|---|---|---|---|---|---|

| 1 | H | H | 3.5 | 2.1 | 15.2 |

| 2 | 2-F | H | 3.7 | 2.5 | 12.8 |

| 3 | 3-F | H | 3.7 | 2.8 | 10.5 |

| 4 | 4-F | H | 3.7 | 3.1 | 8.3 |

| 5 | 2,4-diF | H | 3.9 | 3.5 | 6.1 |

| 6 | H | 4-F | 3.7 | 2.9 | 9.7 |

| 7 | 2-F | 4-F | 3.9 | 3.3 | 7.5 |

log(1/IC50) = a(LogP) + b(Dipole Moment) + c

Where 'a', 'b', and 'c' are coefficients determined by the statistical analysis. Such an equation would quantify the relationship between the descriptors and the biological activity, allowing for the prediction of IC50 values for other, untested analogues. More sophisticated QSAR studies often employ multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to handle more complex datasets and a larger number of descriptors.

The insights gained from such QSAR models are critical for lead optimization in drug discovery. For fluorinated N-phenylaniline analogues, these models could guide the rational design of new derivatives with enhanced potency and selectivity for a desired biological target, while minimizing potential off-target effects.

Chemical Reactivity, Transformation, and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying aromatic rings, and the fluorine atom in 2-fluoro-N-phenylaniline can serve as a leaving group. The success of an SNAr reaction typically depends on the electronic properties of the aromatic ring; the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is usually required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. researchgate.netscirp.org While this compound lacks a classical strong EWG like a nitro group, the collective electronic effects of the ring system can permit substitution, particularly in intramolecular scenarios.

The most prominent example of SNAr involving the fluoro group is the intramolecular cyclization to form phenothiazine (B1677639) derivatives. scispace.comresearchgate.net In these syntheses, a sulfur-containing precursor derived from this compound undergoes a ring-closing reaction where the sulfur atom acts as the nucleophile, displacing the adjacent fluorine atom. google.com This transformation highlights the utility of the ortho-fluoro substituent in facilitating the construction of complex heterocyclic systems.

The general mechanism for SNAr proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). researchgate.net

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group.

For intermolecular SNAr reactions on substrates like this compound, activation is often necessary. For instance, in related fluoronitrobenzene compounds, the strongly electron-withdrawing nitro group significantly activates the ring, making the fluorine atom in the para position highly susceptible to nucleophilic attack and substitution. magritek.com While less reactive, the fluorine in this compound can be displaced by strong nucleophiles under specific conditions, often requiring heat or base catalysis. researchgate.netthieme-connect.com

| Nucleophile Type | Reagent Example | Product Type | Reaction Context |

| Sulfur Nucleophile | Thiol precursor | Phenothiazine | Intramolecular SNAr (Cyclization) google.com |

| Oxygen Nucleophile | Alkoxides | 2-alkoxy-N-phenylaniline | Intermolecular SNAr thieme-connect.com |

| Nitrogen Nucleophile | Secondary Amines | N-Aryl-N'-substituted-o-phenylenediamine | Intermolecular SNAr thieme-connect.com |

Reactivity of the Amine Moiety in this compound

The secondary amine (N-H) group in this compound is a key site of reactivity, participating in acylation, deprotonation, and cyclization reactions.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). researchgate.netresearchgate.net This reaction is fundamental for introducing a variety of functional groups and for synthesizing precursors for more complex molecules. For example, acylation of phenothiazine, a related scaffold, is a common strategy for creating derivatives with diverse pharmacological activities. researchgate.net

Directed ortho-Lithiation (DoM): The N-H group, often after conversion to a directing metalating group (DMG) like a carbamate, can direct strong bases such as alkyllithiums to deprotonate a C-H bond at the ortho position. nih.govacs.org In this compound, this would primarily occur on the unsubstituted N-phenyl ring, as the fluorine-bearing ring is less activated for this process. This regioselective metalation creates a nucleophilic carbon center that can react with various electrophiles to install new substituents. researchgate.net The general process involves the coordination of the lithium base to the DMG, followed by deprotonation of the nearest C-H bond. acs.org

Intramolecular C-N Bond Formation: The amine moiety is crucial for synthesizing fused heterocyclic systems. In PhI(OAc)₂-mediated intramolecular oxidative C-N coupling reactions, the N-H group of a suitably functionalized aniline (B41778) derivative can attack another part of the molecule to form a new ring. nih.govsemanticscholar.org While halo groups like fluorine often remain intact under these mild conditions, the reaction demonstrates the amine's capacity to act as an intramolecular nucleophile to build complex polycyclic structures. nih.gov

Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate or Ligand

Transition-metal catalysis is a cornerstone of modern organic synthesis, and this compound can participate in these reactions both as a product of C-N bond formation and as a component of a catalytic system.

As a Substrate/Product in C-N Cross-Coupling: The most common synthesis of this compound and its derivatives involves palladium- or copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination or Chan-Lam-Evans amination. rsc.org In these reactions, an aryl halide (e.g., 2-fluoro-bromobenzene) or its equivalent is coupled with an amine (e.g., aniline) in the presence of a metal catalyst and a base. nih.govacs.org The general catalytic cycle for palladium-catalyzed amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium amide complex, and reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov The use of weaker bases like potassium phenoxide (KOPh) has been shown to be effective for coupling fluorinated amines, which can be unstable under the harsh conditions of traditional methods. nih.gov

As a Ligand or Precatalyst Component: The structural motif of this compound is related to 2-aminobiphenyl, which is a foundational component for a class of highly effective ligands in cross-coupling reactions. A palladacycle complex derived from a tBu₃P-coordinated 2-phenylaniline has been demonstrated as an efficient precatalyst for the palladium-catalyzed coupling of aryl halides with polyfluoroarenes. researchgate.net This highlights the potential of this compound derivatives to serve as ligands or ligand precursors, where the nitrogen and potentially the fluorine atom can coordinate to the metal center, influencing the catalyst's stability and reactivity.

| Coupling Reaction | Metal/Catalyst | Substrates | Product | Reference |

| Buchwald-Hartwig Amination | Pd(dba)₂ / P(o-tolyl)₃ | Aryl Bromide, Amine | Arylamine | acs.org |

| Chan-Lam Amination | Cu(OAc)₂·H₂O | Arylboronic Acid, p-Methylaniline | 4-methyl-N-phenylaniline | rsc.org |

| Fluoroalkylamine Coupling | [Pd(allyl)Cl]₂ / AdBippyPhos | 4-n-butylbromobenzene, Trifluoroethylamine | N-(4-n-butylphenyl)-2,2,2-trifluoroethan-1-amine | nih.gov |

| C-H Activation Coupling | tBu₃P-Coordinated Palladacycle | Aryl Halides, Polyfluoroarenes | Fluorinated Biaryls | researchgate.net |

Investigation of Substituent Effects on Reactivity (e.g., Positional Effects of Fluorine Substitution)

The position of the fluorine atom on the aniline ring significantly influences the reactivity of fluoro-N-phenylaniline isomers. The effects are a combination of inductive, resonance, and steric factors.

Reactivity in Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the aromatic ring must be "electron-poor." Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), which helps activate the ring for nucleophilic attack. However, it also has a lone pair that can participate in resonance, acting as an electron-donating group (+R). In halogens, the inductive effect typically dominates, making them deactivating groups in electrophilic substitution but facilitators in nucleophilic substitution. libretexts.org

This compound: The ortho fluorine is sterically close to the reaction center for intramolecular cyclizations (e.g., phenothiazine synthesis), a pathway unavailable to the other isomers. Its proximity to the amine group also maximizes its inductive influence.

4-fluoro-N-phenylaniline: The fluorine is para to the amino group. In SNAr reactions that require activation from an additional EWG, a fluorine para to the leaving group can provide some stabilization for the Meisenheimer intermediate.

Comparison with 2-chloro-N-phenylaniline: The C-F bond is stronger than the C-Cl bond, making fluoride a poorer leaving group than chloride in principle. However, fluorine's superior ability to stabilize the negative charge of the Meisenheimer intermediate via its inductive effect often makes fluorinated arenes more reactive in SNAr than their chlorinated counterparts, especially when the reaction is activated by an EWG. researchgate.net

Reactivity in Metal-Catalyzed Coupling: In palladium-catalyzed direct arylations, fluoro substituents have been shown to act as effective directing groups. researchgate.net The position of the fluorine can influence the regioselectivity of C-H activation and subsequent coupling. The electronic nature imparted by the fluorine substituent can also affect the rate-limiting step. For instance, in the coupling of aryl halides with fluoroalkylamines, the electron-withdrawing property of the fluoroalkyl group was found to slow the final reductive elimination step. nih.gov

| Compound | Key Positional Feature | Impact on Reactivity |

| This compound | Fluorine is ortho to the amine. | Enables unique intramolecular cyclization reactions (SNAr). Strong inductive effect from fluorine influences amine basicity. Steric hindrance is present. |

| 3-fluoro-N-phenylaniline | Fluorine is meta to the amine. | Inductive effect is weaker at the amine. Intramolecular cyclization involving the fluorine is not feasible. |

| 4-fluoro-N-phenylaniline | Fluorine is para to the amine. | Resonance effects between fluorine and amine are possible. Can participate in SNAr if another leaving group is present. |

| 2-chloro-N-phenylaniline | Chlorine is ortho to the amine. | Similar steric and inductive effects to the 2-fluoro isomer. Chloride is a better leaving group than fluoride, but C-F bond provides better stabilization for SNAr intermediates. |

Applications in Advanced Materials Science and Engineering

Development of Organic Electronic Materials

The field of organic electronics relies on semiconducting materials that can be processed into thin films for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The molecular structure of 2-fluoro-N-phenylaniline makes it a relevant candidate for use as an intermediate or a fundamental unit in the synthesis of such materials. bldpharm.comchemscene.com The N-phenylaniline (diphenylamine) core is a common structural motif in hole-transporting materials and hosts for emissive layers in OLEDs due to its electron-donating nature and ability to form stable amorphous films.

The introduction of a fluorine atom at the ortho-position of one phenyl ring significantly modifies the electronic properties of the parent N-phenylaniline molecule. Fluorine is the most electronegative element, and its presence can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning of frontier orbital energies is critical for optimizing charge injection and transport within a device by matching the energy levels of adjacent layers. Furthermore, fluorination can enhance the thermal stability and oxidative resistance of organic materials, leading to longer device lifetimes. While direct studies on polymers of this compound are limited, related halogenated anilines, such as 2-chloro-N-phenylaniline, are recognized as important intermediates in the synthesis of various organic compounds and polymers for the chemical industry.

Potential in Optoelectronic Devices and Photonics (informed by NLO studies of related compounds)

Nonlinear optical (NLO) materials are the cornerstone of various photonic and optoelectronic technologies, including optical switching, frequency conversion, and data storage. mdpi.comroutledge.com Organic molecules with large hyperpolarizability values are particularly promising for NLO applications. Although direct NLO studies on this compound are not extensively reported, research on closely related derivatives suggests significant potential.

A key factor for NLO activity is intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. The N-phenylaniline structure can act as an effective electron donor. Theoretical studies on derivatives where N-phenylaniline (PZA) serves as a donor group have demonstrated its role in triggering second-order NLO properties. nih.gov In one such study, a series of push-pull chromophores were designed, and their NLO properties were investigated using Density Functional Theory (DFT). The findings revealed that the choice of donor significantly influences the HOMO-LUMO energy gap and the first-order hyperpolarizability (βtot), which is a measure of the NLO response. nih.gov

For instance, a derivative using a PZA donor exhibited a HOMO-LUMO gap of 1.601 eV, which was considerably lower than that of a reference molecule (2.053 eV). nih.gov A lower energy gap generally correlates with enhanced NLO properties due to more facile charge transfer. nih.gov The data from these computational studies on related N-phenylaniline derivatives underscore the potential of this structural unit in designing new NLO materials. nih.gov

| Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | λ_max (nm) |

| FCO-2FR1 (Reference) | -5.489 | -3.436 | 2.053 | - |

| FD2 | -4.659 | -3.436 | 1.223 | - |

| FD3 | -4.754 | -3.446 | 1.308 | 714.65 |

| FD4 | -5.189 | -3.464 | 1.725 | 751.74 |

| FD5 | -5.239 | -3.465 | 1.774 | 728.72 |

| FD6 (PZA donor) | -5.069 | -3.468 | 1.601 | 718.75 |

This table presents theoretical data for FCO-2FR1 based derivatives, where FD6 contains an N-phenylaniline (PZA) donor moiety, illustrating its effect on key electronic properties relevant to NLO applications. nih.gov Data generated via DFT/TDDFT investigation.

Furthermore, single crystals of 2-fluoro-N,N-diphenylbenzamide, which is synthesized from diphenylamine (B1679370), have been shown to possess NLO properties, highlighting the utility of the fluorinated diphenylamine framework in creating optically active materials. researchgate.netresearchgate.net The presence of fluorine can also enhance properties like piezoelectric response in related organic structures. aip.org

Role as a Monomer or Intermediate in Polymer Synthesis

The bifunctional nature of this compound, possessing a reactive N-H group and an aromatic ring that can be functionalized, makes it a valuable monomer or intermediate for polymer synthesis. bldpharm.com It can potentially be used in the synthesis of various classes of polymers, including polyanilines, polyimides, and poly(aryl ether)s.

In the context of conducting polymers, aniline (B41778) is the archetypal monomer for polyaniline (PANI), one of the most studied conducting polymers. The substitution of a fluorine atom onto the phenyl ring would be expected to significantly alter the properties of the resulting polymer. Fluorine's inductive effect could influence the polymerization process and the final polymer's redox potentials, conductivity, and environmental stability.

Moreover, this compound can serve as a key intermediate in condensation polymerization. For example, the secondary amine can react with diacyl chlorides to form polyamides or with dianhydrides to form precursors for polyimides. The fluorine atom can enhance the solubility of these often-intractable high-performance polymers, facilitating their processing. It can also improve thermal stability and flame retardancy. The synthesis of complex polymers often involves a monomer-polymer-monomer (MPM) strategy, where a monomer is polymerized, functionalized, and then depolymerized to yield a substituted monomer, a process where a stable, reactive unit like this compound could be valuable. researchgate.net

In the synthesis of poly(organophosphazenes), various amines, including aniline, are used to replace chlorine atoms on a poly(dichlorophosphazene) (B1141720) backbone, yielding stable polymers with a wide range of properties. acs.org The use of this compound as a nucleophile in such a reaction would introduce both fluorine and bulky phenyl groups, which could lead to polymers with unique thermal, hydrophobic, and optical characteristics. The steric hindrance of the amine plays a crucial role in these substitution reactions. acs.org

Biological and Medicinal Chemistry Research Applications

Exploration as a Synthetic Intermediate for Novel Bioactive Compounds

Fluorinated anilines, including 2-fluoroaniline (B146934), are versatile starting materials in the synthesis of more complex molecules with potential biological activity. Their use as synthetic intermediates allows for the introduction of the fluorine atom into a target structure, which can enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.com

For example, 2-fluoroaniline has been used as a raw material in the multi-step synthesis of novel fluorinated quinoline (B57606) analogs. mdpi.com These synthetic pathways leverage the reactivity of the aniline (B41778) structure to construct the core of the quinoline system. Similarly, related fluorinated aminophenols have been used to synthesize a series of 2-(benzofuran-2-yl) amides, which were then evaluated for their biological activities. nih.gov The fluorinated aniline moiety is a key building block in these processes, demonstrating its utility in generating diverse chemical entities for biological screening. researchgate.net

| Starting Material | Resulting Bioactive Compound Class | Reference |

| 2-fluoroaniline | Fluorinated Quinoline Analogs | mdpi.com |

| 4-amino-3-fluorophenol | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamides | nih.gov |

Investigation of Biological Activities of Fluorinated Anilines and their Derivatives

The presence of fluorine in aniline derivatives can lead to a wide range of biological activities. researchgate.net The high electronegativity and small size of the fluorine atom can modulate properties like acidity, lipophilicity, and molecular conformation, which in turn influences how the molecule interacts with biological systems. nih.gov Studies have shown that fluorinated derivatives often exhibit enhanced potency compared to their non-fluorinated counterparts. mdpi.com

Fluorinated anilines and their derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of fluorine can amplify the cytotoxic properties of a compound against various pathogens. mdpi.com

Research has shown the antibacterial and antibiofilm efficacy of trifluoro-aniline derivatives against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi. nih.gov Specific compounds like 2-iodo-4-trifluoromethylaniline (ITFMA) and 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) have been identified as potent inhibitors of both planktonic cell growth and biofilm formation. nih.gov In antifungal research, a series of novel quinoline analogs synthesized from 2-fluoroaniline exhibited significant activity against various fungal strains, including Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Further studies on benzofuran (B130515) derivatives showed that compounds containing a 2-fluoro-4-hydroxyphenyl moiety, derived from a fluorinated amine, possessed inhibitory activity against the phytopathogen Fusarium oxysporum. nih.gov

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference |

| Trifluoro-anilines (ITFMA, ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial and antibiofilm; MIC of 50 µg/mL (ITFMA) | nih.gov |

| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Antifungal activity (>80% inhibition for some compounds at 50 µg/mL) | mdpi.com |

| 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | Fusarium oxysporum | Antifungal activity (IC50 = 0.42 mM) | nih.gov |

Fluorinated compounds are valuable tools in the study of enzyme inhibition. The strategic placement of fluorine atoms can alter a molecule's interaction with an enzyme's active site, leading to potent and selective inhibition. tandfonline.com Fluorinated amino acids, in particular, have been extensively studied as enzyme inhibitors. nih.govresearchgate.net

In the context of proteasome inhibitors, which are important in cancer therapy, the incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors has been shown to have a profound effect on their potency and selectivity. nih.gov For example, replacing a standard phenylalanine with a fluorinated version in certain peptide epoxyketone inhibitors can significantly enhance their specificity for the β5 subunit of the proteasome. nih.gov This highlights the utility of fluorinated building blocks in fine-tuning the pharmacological profile of enzyme inhibitors. Other research has explored fluorinated chalcones as inhibitors of the 5-lipoxygenase enzyme, demonstrating the broad applicability of fluorination in designing enzyme-targeted molecules. nih.gov

Role as a Scaffold in Drug Discovery and Development

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule from which a series of derivatives can be built. The fluorinated aniline structure serves as a versatile scaffold for developing new therapeutic agents. By making systematic chemical modifications to this core, researchers can explore the structure-activity relationship (SAR) and optimize compounds for desired biological effects.

An example of this approach is the "scaffold-hopping" strategy employed in the development of proteasome inhibitors. dundee.ac.uk In this work, researchers systematically altered a core structure that included a phenyl ring, investigating the impact of moving or removing fluorine substituents. This process aimed to improve properties like solubility and metabolic stability while maintaining or enhancing potency. The use of 2-fluoroaniline and related compounds as starting materials for synthesizing libraries of bioactive molecules, such as quinolines and benzofurans, further underscores their importance as foundational scaffolds in medicinal chemistry. mdpi.comnih.gov

Advanced Imaging Applications (as informed by research on fluorinated phenylalanine radiotracers)

The field of medical imaging has significantly benefited from the use of fluorine, specifically the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This isotope is widely used in Positron Emission Tomography (PET), a powerful non-invasive technique for visualizing and quantifying metabolic processes in the body. tandfonline.comnih.gov

Fluorinated derivatives of the amino acid phenylalanine, such as 6-[¹⁸F]-L-fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]FDOPA) and other [¹⁸F]fluorophenylalanines ([¹⁸F]FPhe), are important PET radiotracers for oncologic imaging. frontiersin.orgresearchgate.net These tracers are taken up by cancer cells via overexpressed amino acid transporters, allowing for the visualization of tumors, particularly in the brain, where tracers like [¹⁸F]FDG have limitations. frontiersin.orgnih.gov Studies have evaluated various isomers of [¹⁸F]FPhe to optimize tumor uptake and reduce background signal, demonstrating the potential for improved diagnostic accuracy in oncology. nih.gov

| Radiotracer | Primary Application | Mechanism/Target | Reference |

| 6-[¹⁸F]-L-fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]FDOPA) | Brain tumors, Neuroendocrine tumors (NETs) | Amino acid transporters | frontiersin.orgresearchgate.net |

| 3-l- and 3-d-[¹⁸F]Fluorophenylalanines ([¹⁸F]FPhe) | Tumor imaging (preclinical) | Amino acid transporters | nih.gov |

| 4-borono-2-[¹⁸F]fluoro-ᴅ,ʟ-phenylalanine ([¹⁸F]FBPA) | Imaging for Boron Neutron Capture Therapy (BNCT) | L-type amino acid transporter 1 (LAT1) | nih.govfrontiersin.org |

The synthesis of ¹⁸F-labeled radiopharmaceuticals requires fast, efficient, and high-yielding chemical reactions due to the short 110-minute half-life of fluorine-18. A significant advancement in this area is the development of copper-mediated radiofluorination (CMRF) methods. nih.gov This technique has become a highly promising approach for creating the crucial aromatic carbon-¹⁸F bond found in many PET tracers. nih.gov

CMRF has been successfully applied to the synthesis of clinically relevant radiotracers, including protected forms of [¹⁸F]F-phenylalanine and [¹⁸F]FDOPA. acs.orgmdpi.com The method typically involves reacting an organoboron or organostannane precursor with [¹⁸F]fluoride in the presence of a copper catalyst. nih.govacs.org This approach overcomes many challenges associated with traditional radiolabeling techniques, expanding the range of complex molecules that can be labeled with ¹⁸F and facilitating the development and production of novel PET imaging agents. nih.govutupub.fi

Insights from Fluorine-19 NMR in Biological Systems

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool in chemical biology and medicinal chemistry for studying biological systems at the molecular level. researchgate.netnih.gov The unique properties of the fluorine-19 isotope, such as its 100% natural abundance, high sensitivity (83% relative to protons), and a wide chemical shift range of over 300 ppm, make it an excellent probe for investigating molecular interactions. acs.orgresearchgate.net A significant advantage of ¹⁹F NMR is that fluorine is virtually absent in biological systems, which results in background-free spectra and allows for the selective observation of fluorine-labeled molecules. acs.orgnih.gov

In the context of molecules structurally related to 2-fluoro-N-phenylaniline, ¹⁹F NMR provides detailed insights into protein-ligand interactions, conformational changes of proteins, and enzymatic activities. acs.orgnih.gov When a fluorine-containing small molecule, such as a derivative of this compound, binds to a target protein, the chemical environment around the fluorine atom changes. This change is reflected in the ¹⁹F NMR spectrum, often as a shift in the resonance signal, a change in signal intensity, or altered relaxation properties. nih.govcdnsciencepub.com These spectral changes can be used to determine binding affinities (dissociation constants, Kd), map binding sites, and understand the dynamics of the interaction. nih.gov

Protein-observed ¹⁹F NMR (PrOF NMR) is a technique where a protein is labeled with a fluorine-containing probe, and the binding of a ligand is monitored by observing the changes in the protein's fluorine signals. nih.gov Conversely, in ligand-observed ¹⁹F NMR, the fluorine signal of the small molecule is monitored as it interacts with the protein. nih.gov This latter approach is particularly useful for fragment-based drug discovery, where the weak binding of small fluorinated fragments can be readily detected. cdnsciencepub.com

The sensitivity of the ¹⁹F chemical shift to the local environment allows researchers to discern different conformational states of a protein. acs.org For instance, a change in protein conformation upon the binding of an allosteric modulator can be detected by a change in the chemical shift of a fluorine probe incorporated into the protein. cdnsciencepub.com This provides valuable information about the mechanism of action of drug candidates.

Table 1: Applications of ¹⁹F NMR in Studying Biological Interactions

| Application | Description | Information Gained |

| Protein-Ligand Binding | Monitoring changes in the ¹⁹F NMR spectrum of a labeled protein or ligand upon complex formation. nih.gov | Binding affinity (Kd), stoichiometry, and identification of the binding site. nih.gov |

| Conformational Changes | Observing shifts in ¹⁹F signals due to changes in protein structure. acs.org | Characterization of different protein states (e.g., active vs. inactive) and understanding allosteric regulation. cdnsciencepub.com |

| Enzyme Activity Assays | Designing fluorinated substrates that produce a distinct ¹⁹F NMR signal upon enzymatic conversion. researchgate.net | Real-time monitoring of enzyme kinetics and screening for enzyme inhibitors. |

| Fragment-Based Screening | Detecting the weak binding of small, fluorinated molecules to a target protein. cdnsciencepub.com | Identification of initial "hits" for drug discovery programs. researchgate.net |

| In-cell NMR | Observing fluorine-labeled molecules directly within living cells. | Studying molecular interactions and processes in a native biological context. |

Structure-Activity Relationship (SAR) Studies of Fluorine Substitution in Related Bioactive Molecules

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The substitution of hydrogen atoms with fluorine is a common and powerful strategy in drug design to modulate a molecule's properties and enhance its therapeutic potential. tandfonline.comnih.gov The unique properties of fluorine, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen at 1.20 Å), high electronegativity, and the ability to form a strong bond with carbon, are key to its utility. tandfonline.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule. tandfonline.com This can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects the molecule's ionization state at physiological pH. researchgate.net Adjusting the pKa can improve a drug's solubility, permeability across biological membranes, and bioavailability. nih.gov Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net

Enhancement of Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, thereby increasing binding affinity and potency. tandfonline.com These interactions can include hydrogen bonds (with the fluorine atom acting as a hydrogen bond acceptor), dipole-dipole interactions, and electrostatic interactions. The precise positioning of the fluorine atom is crucial, as an unfavorable placement can also lead to steric clashes or repulsive electrostatic interactions, thereby decreasing activity. nih.gov

Improvement of Metabolic Stability: A common site of metabolic degradation in drug molecules is the oxidation of C-H bonds by cytochrome P450 enzymes. nih.gov Replacing a metabolically labile hydrogen atom with a fluorine atom can block this metabolic pathway due to the high strength of the C-F bond. tandfonline.com This can increase the metabolic stability of the compound, leading to a longer half-life in the body and improved pharmacokinetic properties. nih.gov

SAR studies on fluorinated N-phenylaniline analogs and related structures often involve synthesizing a series of compounds where the position and number of fluorine substituents are systematically varied. The biological activity of these compounds is then tested in relevant assays to establish a relationship between the structural modifications and the observed activity. For example, a study on fluorinated quinoline analogs derived from 2-fluoroaniline demonstrated that the position of fluorine substitution significantly influenced their antifungal activity. nih.gov

Table 2: Effects of Fluorine Substitution on Molecular Properties in Drug Design

| Property | Effect of Fluorine Substitution | Rationale |

| Potency | Can be increased or decreased | Introduction of new binding interactions (e.g., hydrogen bonds, electrostatic interactions) or steric hindrance, depending on the position. tandfonline.comnih.gov |